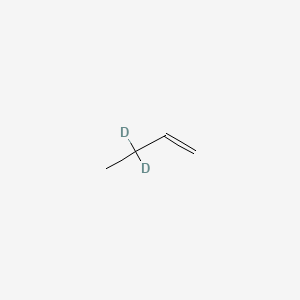

1-Butene-3,3-D2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Butene-3,3-D2 is a deuterated derivative of 1-butene, an organic compound with the molecular formula C4H8 Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Butene-3,3-D2 can be synthesized through the selective hydrogenation of 1,3-butadiene using deuterium gas (D2) instead of hydrogen gas (H2). This process typically involves the use of metal catalysts such as palladium or platinum supported on inert materials like charcoal. The reaction conditions include moderate temperatures and pressures to ensure selective hydrogenation to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors and optimized catalysts to achieve high yields and purity. The deuterium gas used in the process is often sourced from heavy water (D2O) through electrolysis.

Análisis De Reacciones Químicas

Types of Reactions

1-Butene-3,3-D2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form butanone or butanoic acid under controlled conditions.

Reduction: Further hydrogenation can convert it to butane.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 3,3-dibromo-1-butene.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with metal catalysts like palladium or platinum.

Substitution: Halogens (Br2, Cl2) in the presence of light or a catalyst.

Major Products Formed

Oxidation: Butanone, butanoic acid.

Reduction: Butane.

Substitution: 3,3-dibromo-1-butene, 3,3-dichloro-1-butene.

Aplicaciones Científicas De Investigación

Catalytic Reactions

1-Butene-3,3-D2 is extensively used in catalytic hydrogenation and isomerization processes. Research has demonstrated its role in studying the mechanisms of hydrogenation reactions over metal-organic frameworks (MOFs). For instance, a study involving zirconium-based MOFs showed that 1-butene undergoes hydrogenation to produce n-butane and isomerization to trans-2-butene and cis-2-butene. The presence of deuterium allows for the tracking of hydrogen atoms during these reactions, providing insights into the reaction pathways and kinetics involved.

Key Findings:

- Hydrogenation Mechanism: The study indicated first-order dependence on hydrogen for 1-butene hydrogenation, suggesting that both hydrogen atoms are added simultaneously across the double bond .

- Isomerization Pathways: The half-order dependence on hydrogen during isomerization suggests that two active sites are generated per mole of hydrogen cleaved .

Polymer Chemistry

In polymer synthesis, this compound serves as a comonomer in the production of deuterated polymers. These polymers are crucial for understanding polymer dynamics and properties through techniques such as nuclear magnetic resonance (NMR) spectroscopy. The incorporation of deuterium into polymer chains enhances NMR signal resolution and provides detailed information about molecular motion and interactions.

Applications:

- NMR Spectroscopy: Deuterated polymers allow for more precise measurements of molecular dynamics due to the reduced background noise from proton signals.

- Material Properties: The physical properties of deuterated polymers can differ from their non-deuterated counterparts, providing insights into structure-property relationships.

Analytical Chemistry

This compound is utilized in mass spectrometry and other analytical techniques to differentiate between isotopologues. Its use in isotope labeling experiments helps in tracing metabolic pathways and understanding reaction mechanisms in complex biological systems.

Case Study:

A study employed this compound to investigate the addition reactions in organometallic chemistry. The deuterated compound was reacted with various metal complexes to observe the incorporation of deuterium into products, elucidating reaction mechanisms at a molecular level .

Data Summary Table

Mecanismo De Acción

The mechanism by which 1-Butene-3,3-D2 exerts its effects is primarily through the incorporation of deuterium atoms, which can alter the rate of chemical reactions and the stability of the compound. Deuterium has a higher bond dissociation energy compared to hydrogen, leading to changes in reaction kinetics and pathways. This property is exploited in various applications to achieve desired outcomes, such as increased metabolic stability in pharmaceuticals.

Comparación Con Compuestos Similares

Similar Compounds

1-Butene: The non-deuterated form of 1-Butene-3,3-D2, with similar chemical properties but different physical properties due to the absence of deuterium.

2-Butene: An isomer of 1-butene with a different position of the double bond, leading to different reactivity and applications.

1,3-Butadiene: A precursor in the synthesis of this compound, with multiple double bonds and higher reactivity.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which impart distinct physical and chemical properties. These properties make it valuable in research and industrial applications where the behavior of deuterium-labeled compounds is of interest.

Propiedades

IUPAC Name |

3,3-dideuteriobut-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8/c1-3-4-2/h3H,1,4H2,2H3/i4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNZUUAINFGPBY-APZFVMQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

58.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.